molecular formula C9H11BrO2 B6315658 (3-Bromo-5-ethoxyphenyl)methanol CAS No. 1646557-18-7

(3-Bromo-5-ethoxyphenyl)methanol

Cat. No.: B6315658
CAS No.: 1646557-18-7
M. Wt: 231.09 g/mol
InChI Key: SIBSBRLAHOKZSI-UHFFFAOYSA-N
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Description

(3-Bromo-5-ethoxyphenyl)methanol is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . This compound is characterized by the presence of a bromine atom at the third position and an ethoxy group at the fifth position on a phenyl ring, with a methanol group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-ethoxyphenyl)methanol typically involves the bromination of 5-ethoxyphenylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the phenyl ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-ethoxyphenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromo-5-ethoxyphenyl)methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Bromo-5-ethoxyphenyl)methanol involves its interaction with specific molecular targets. The bromine atom and the ethoxy group on the phenyl ring contribute to its reactivity and binding affinity to various biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-ethoxyphenyl)methanol
  • (3-Bromo-5-methoxyphenyl)methanol
  • (3-Bromo-5-ethoxybenzaldehyde)

Uniqueness

(3-Bromo-5-ethoxyphenyl)methanol is unique due to the specific positioning of the bromine atom and the ethoxy group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(3-bromo-5-ethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBSBRLAHOKZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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